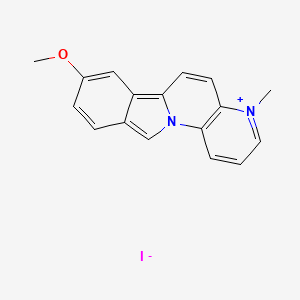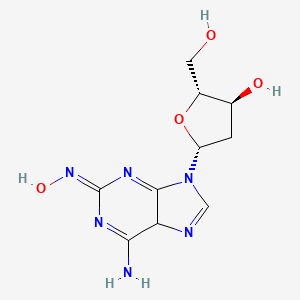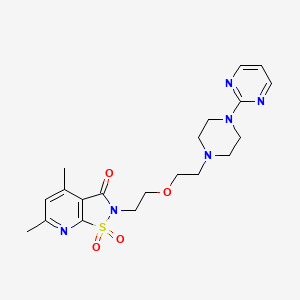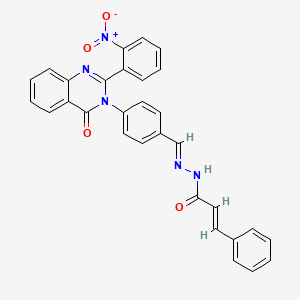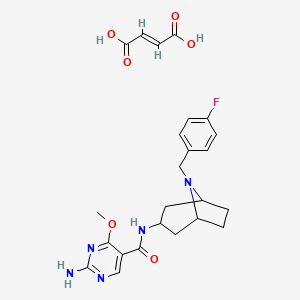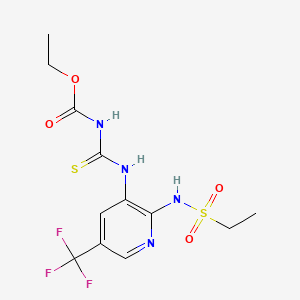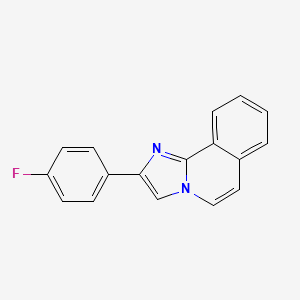
1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-phenyl- is a complex organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
准备方法
The synthesis of 1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-phenyl- involves several steps, typically starting with the preparation of the pyrrole ring. One common method involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine to form the pyrrole ring. The specific substituents, such as the cyclohexylphenyl and phenyl groups, are introduced through subsequent reactions, often involving Grignard reagents or organolithium compounds. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity.
化学反应分析
1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific substituents.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with electrophiles such as halogens or nitro groups, often in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include various substituted pyrroles and pyrrole derivatives.
科学研究应用
1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: The compound’s stability and reactivity make it valuable in the development of new materials, such as polymers and coatings.
作用机制
The mechanism of action of 1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-phenyl- can be compared with other similar compounds, such as:
1H-Pyrrole, 2-methyl-: This compound has a simpler structure with only a methyl group as a substituent, making it less complex and potentially less versatile in its applications.
Phenylboronic acid: While not a pyrrole, this compound also contains a phenyl group and is used in organic synthesis. Its reactivity and applications differ significantly from those of the pyrrole compound.
2-(4-Cyclohexylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrrole:
属性
CAS 编号 |
91306-75-1 |
|---|---|
分子式 |
C23H25N |
分子量 |
315.5 g/mol |
IUPAC 名称 |
2-(4-cyclohexylphenyl)-5-methyl-1-phenylpyrrole |
InChI |
InChI=1S/C23H25N/c1-18-12-17-23(24(18)22-10-6-3-7-11-22)21-15-13-20(14-16-21)19-8-4-2-5-9-19/h3,6-7,10-17,19H,2,4-5,8-9H2,1H3 |
InChI 键 |
SQUOPUNBVWHMIE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride](/img/structure/B12711320.png)
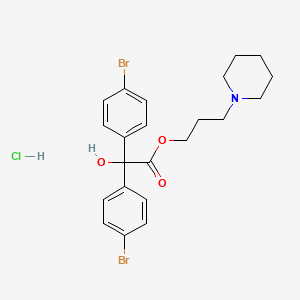

![N-[2-[[2-Hydroxy-3-[4-(phenylmethoxy)phenoxy]propyl]amino]ethyl]morpholine-4-carboxamide](/img/structure/B12711333.png)


